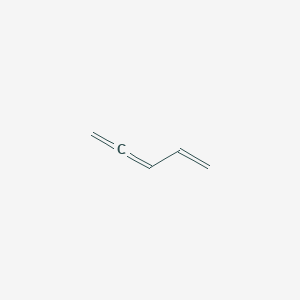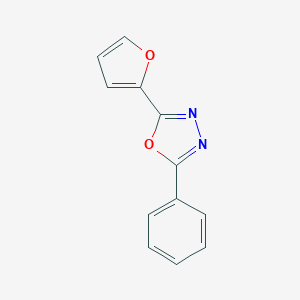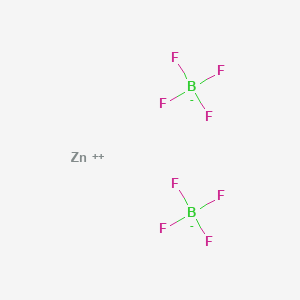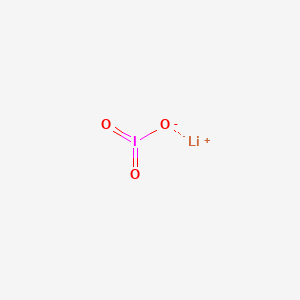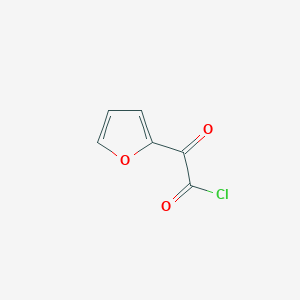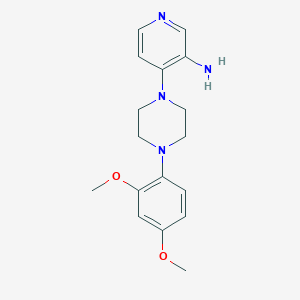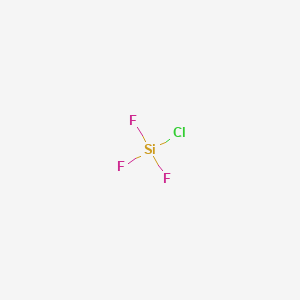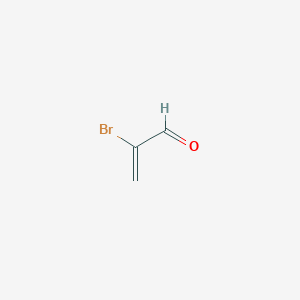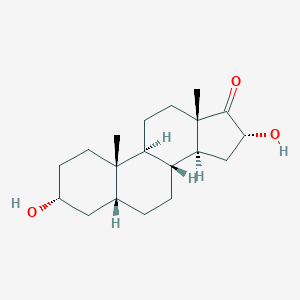![molecular formula C20H17NO B081114 alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone CAS No. 14759-36-5](/img/structure/B81114.png)
alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone, commonly known as J147, is a synthetic drug that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. It was first synthesized in 2011 by a team of researchers at the Salk Institute for Biological Studies in California. Since then, J147 has been extensively studied for its ability to improve cognitive function and slow down the aging process.
Mécanisme D'action
The exact mechanism of action of J147 is still not fully understood. However, it is believed that J147 targets multiple pathways involved in aging and neurodegeneration. J147 has been shown to increase the levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, J147 has been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Effets Biochimiques Et Physiologiques
J147 has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, J147 has been shown to increase mitochondrial function and reduce oxidative stress in cells. Additionally, J147 has been shown to improve glucose metabolism and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using J147 in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. Additionally, J147 has been shown to have low toxicity and few side effects. However, one limitation of using J147 in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are a number of potential future directions for research on J147. One area of focus is the development of more efficient synthesis methods for J147, which could reduce its cost and make it more accessible for research. Additionally, further studies are needed to fully understand the mechanism of action of J147 and its potential for treating neurodegenerative diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of J147 in humans.
Méthodes De Synthèse
J147 is a complex molecule that is synthesized using a multi-step process. The first step involves the condensation of 2,4-dinitrophenylhydrazine with 2-benzylpyridine to form a hydrazone intermediate. This intermediate is then reacted with a ketone derivative of acetophenone to form the final product, J147.
Applications De Recherche Scientifique
J147 has been studied extensively for its potential to treat Alzheimer's disease and other neurodegenerative disorders. In a study published in the journal Aging Cell, researchers found that J147 improved memory and cognitive function in mice with Alzheimer's disease. Additionally, J147 has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases.
Propriétés
Numéro CAS |
14759-36-5 |
|---|---|
Nom du produit |
alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone |
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2E)-2-(1-benzylpyridin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H17NO/c22-20(18-11-5-2-6-12-18)15-19-13-7-8-14-21(19)16-17-9-3-1-4-10-17/h1-15H,16H2/b19-15+ |
Clé InChI |
CDRUXGHYKQGTPO-XDJHFCHBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN\2C=CC=C/C2=C\C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC=CC2=CC(=O)C3=CC=CC=C3 |
Synonymes |
α-[1-Benzylpyridin-2(1H)-ylidene]acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
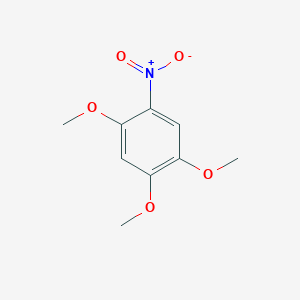
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
